2,3-Bis(benzyloxy)-6-bromopyridine
Description
Properties
CAS No. |
65017-45-0 |
|---|---|
Molecular Formula |
C19H16BrNO2 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
6-bromo-2,3-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C19H16BrNO2/c20-18-12-11-17(22-13-15-7-3-1-4-8-15)19(21-18)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
InChI Key |
CLMCXXXFJAMFKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)Br)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2,3-bis(benzyloxy)-6-bromopyridine with structurally related pyridine derivatives:
| Compound Name | CAS # | Molecular Formula | M.W. (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | N/A* | C₁₉H₁₆BrNO₂ | ~370.24 | 2,3-bis(benzyloxy), 6-Br |
| 2,3-Bis(benzyloxy)pyridine | 1228665-98-2 | C₁₉H₁₇NO₂ | 291.34 | 2,3-bis(benzyloxy) |
| (Z)-5-(Benzyloxy)-6-bromopicolinaldehyde oxime | 1228670-37-8 | C₁₃H₁₁BrN₂O₂ | 307.14 | 5-benzyloxy, 6-Br, oxime group |
| 5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole | 1228666-35-0 | C₁₅H₁₁BrN₂O₂ | 331.16 | 5-benzyloxy, 6-Br, oxazole ring |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | 2-Br, 3-methyl |
| 2,6-Dibenzyloxy-3-iodopyridine | 2259853-06-8 | C₁₉H₁₆INO₂ | 417.15 | 2,6-bis(benzyloxy), 3-I |
Key Observations:
Substituent Positioning: The target compound’s 2,3-benzyloxy groups and 6-bromine distinguish it from analogs like 5-(benzyloxy)-6-bromopicolinaldehyde oxime, where substituents are at positions 5 and 6 . The 2,3-arrangement may enhance steric hindrance, affecting reactivity in cross-coupling reactions.
Functional Group Diversity :
- The oxazole ring in 5-(5-(benzyloxy)-6-bromopyridin-2-yl)oxazole introduces a heterocyclic moiety, expanding applications in medicinal chemistry .
- 2-Bromo-3-methylpyridine () lacks benzyloxy groups, resulting in lower molecular weight (172.02 vs. ~370.24) and distinct reactivity due to methyl’s electron-donating effects .
Q & A
Q. What are the optimal synthetic routes for preparing 2,3-Bis(benzyloxy)-6-bromopyridine, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis involves two key steps:
Benzylation : React 2,3-dihydroxypyridine with benzyl bromide (2.2 equiv) in the presence of anhydrous K₂CO₃ (3 equiv) in DMF at 80°C for 12 hours under nitrogen. This yields 2,3-bis(benzyloxy)pyridine .
Bromination : Use N-bromosuccinimide (NBS, 1.1 equiv) with a radical initiator (e.g., AIBN, 0.1 equiv) in CCl₄ at 80°C for 6 hours. Regioselective bromination at the 6-position is achieved due to steric and electronic effects of the benzyloxy groups. Critical factors include moisture exclusion and temperature control to prevent debenzylation .
Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H NMR (CDCl₃) :
- Pyridine protons: Doublets at δ 8.2 (H-4), 7.8 (H-5).
- Benzyloxy methylene (CH₂): Singlet at δ 5.1.
- Benzyl aromatic protons: Multiplets at δ 7.3–7.5 .
- 13C NMR : Bromine-bearing carbon (C-6) at δ 110 ppm; carbonyl carbons (benzyloxy) at δ 167–170 ppm.
- HRMS : Molecular ion [M+H]+ at m/z 384.04 (C₁₉H₁₆BrNO₂).
- HPLC : C18 column, methanol/water (70:30), retention time ~12.3 minutes (purity >95%) .
Advanced Questions
Q. How does the electronic environment of the pyridine ring influence the regioselectivity of bromination in 2,3-Bis(benzyloxy)pyridine derivatives?
- Methodological Answer : The electron-donating benzyloxy groups activate the pyridine ring but direct bromination regioselectivity. Computational (DFT) studies show:
- The 6-position (para to the 3-benzyloxy group) has the lowest LUMO energy, favoring electrophilic attack.
- Steric hindrance from the 2-benzyloxy group disfavors bromination at C-4.
Experimental validation using NBS/AIBN (radical pathway) vs. Br₂/FeCl₃ (electrophilic) confirms C-6 as the major product (85% yield). Competing bromination at C-5 occurs in <5% yield under electrophilic conditions .
Q. In cross-coupling reactions, how can competing dehalogenation or debenzylation side reactions be minimized?
- Methodological Answer :
- Minimizing Dehalogenation : Use Pd(PPh₃)₄ (3 mol%) with mild bases (K₂CO₃) in anhydrous DMF at 90°C. Avoid strong bases (e.g., Cs₂CO₃) to prevent Br⁻ elimination .
- Preventing Debenzylation : Replace protic solvents (e.g., ethanol) with toluene/water biphasic systems. Post-reaction, benzyl groups are selectively removed via hydrogenolysis (10% Pd/C, H₂, 1 atm, ethanol, 25°C, 12 hours) .
Q. How should researchers address discrepancies in reported catalytic efficiencies for palladium-mediated reactions involving this compound?
- Methodological Answer : Discrepancies often arise from:
- Catalyst-Ligand Systems : XPhos ligands outperform SPhos in Suzuki couplings (yield: 80% vs. 60%) due to enhanced oxidative addition kinetics.
- Solvent Effects : Toluene/water mixtures reduce Pd leaching compared to DMF.
- Trace Contaminants : Use degassed solvents and Schlenk-line techniques to exclude oxygen/moisture.
Systematic optimization via Design of Experiments (DoE) is recommended to identify critical parameters (e.g., temperature, catalyst loading) .
Q. What strategies enable selective functionalization of the pyridine ring while retaining benzyloxy protecting groups?
- Methodological Answer :
- Orthogonal Protection : Introduce acid-labile groups (e.g., SEM) at C-2 or C-3 before bromination. Deprotection with TFA/CH₂Cl₂ (1:4) at 0°C retains benzyloxy groups .
- Radical vs. Ionic Pathways : Use NBS/AIBN for bromination (retains benzyloxy groups) instead of HBr/AcOH, which may hydrolyze ethers.
- Chelation Control : In Grignard reactions, Mg coordinates with the pyridine nitrogen, directing addition to C-4 .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the stability of this compound under basic conditions?
- Methodological Answer : Stability varies with solvent and base strength:
- Stable in DMF/K₂CO₃ (pH ~9): No debenzylation observed after 24 hours at 80°C.
- Unstable in DMSO/Cs₂CO₃ (pH >10): Partial debenzylation (20%) occurs within 6 hours.
Recommendations: - Use weakly basic conditions (pH <10) and monitor via TLC.
- Replace Cs₂CO₃ with K₃PO₄ in polar aprotic solvents .
Applications in Drug Development
Q. What role does this compound play as an intermediate in kinase inhibitor synthesis?
- Methodological Answer : The compound serves as a scaffold for:
- BTK Inhibitors : Suzuki coupling with 4-cyanophenylboronic acid yields a precursor to ibrutinib analogs.
- JAK2 Inhibitors : Buchwald-Hartwig amination with substituted anilines introduces pharmacophore motifs.
Key step: Deprotection of benzyloxy groups post-coupling provides free hydroxyls for hydrogen bonding in target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
